molecular formula C8H11FN2 B13050162 (R)-2-(1-Aminoethyl)-4-fluoroaniline2hcl

(R)-2-(1-Aminoethyl)-4-fluoroaniline2hcl

Cat. No.: B13050162
M. Wt: 154.18 g/mol
InChI Key: JLTCGWBRNSZJIX-RXMQYKEDSA-N
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Description

(R)-2-(1-Aminoethyl)-4-fluoroaniline·2HCl is a chiral aromatic amine derivative characterized by a fluorinated aniline core, an ethylamine side chain at the ortho position, and a dihydrochloride salt formulation. The dihydrochloride salt improves aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-4-fluoroaniline

InChI

InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3/t5-/m1/s1

InChI Key

JLTCGWBRNSZJIX-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)N)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the asymmetric reduction of imines using ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . The reaction conditions often include the use of specific amino donors and molecular oxygen to drive the equilibrium towards the desired product .

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl may involve large-scale enzymatic processes that utilize ω-transaminase enzymes. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

®-2-(1-Aminoethyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral amines as intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can lead to the formation of enzyme-substrate complexes or receptor-ligand complexes, triggering various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Solubility Primary Applications
(R)-2-(1-Aminoethyl)-4-fluoroaniline·2HCl C₈H₁₃Cl₂FN₂ 226.11 -NH₂ (aniline), -CH₂CH₂NH₂·2HCl, -F (para) High (aqueous) Pharmaceutical intermediate
(R)-2-(1-Aminoethyl)phenol C₈H₁₁NO 137.18 -OH (phenol), -CH₂CH₂NH₂ Moderate (polar solvents) Organic synthesis, chiral building block
2-Aminoflubendazole C₁₄H₁₀FN₃O 255.24 -NH₂ (benzimidazole), -F (ortho) Low (organic solvents) Analytical standard (veterinary drug analysis)
Y-27632·2HCl C₁₄H₂₄Cl₂N₄O 359.27 -Pyridyl, -cyclohexanecarboxamide, -CH₂CH₂NH₂·2HCl High (aqueous) ROCK inhibitor (cell biology research)
Fasudil C₁₄H₁₇N₃O₂S 291.37 -Isoquinoline, -SO₂-(diazepane) Moderate (aqueous) ROCK inhibitor (clinical trials)
Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate C₁₃H₂₆N₂O₂ 242.36 -Piperidine, -Boc, -CH₂CH₂NH₂ Low (organic solvents) Organic synthesis (protected amine intermediate)

Key Structural Differences and Implications

Fluorine Position and Electronic Effects: The para-fluorine in (R)-2-(1-Aminoethyl)-4-fluoroaniline·2HCl increases electron-withdrawing effects compared to ortho-fluorinated 2-Aminoflubendazole .

Salt Formulation: The dihydrochloride salt in the target compound and Y-27632·2HCl improves aqueous solubility relative to non-salt forms like (R)-2-(1-Aminoethyl)phenol or Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate .

Core Heterocycle Diversity: Fasudil’s isoquinoline-sulfonamide core contrasts with the aniline/benzene systems in the target compound and 2-Aminoflubendazole, leading to divergent pharmacological profiles (e.g., kinase selectivity) .

Chirality and Side Chain: The (R)-configuration in the target compound and (R)-2-(1-Aminoethyl)phenol introduces stereochemical specificity, which is critical for interactions with chiral biological targets (e.g., enzymes) .

Research and Application Insights

  • Analytical Use: 2-Aminoflubendazole’s role as an analytical standard highlights the importance of fluorine in detection methodologies (e.g., HPLC), which could extend to the target compound .
  • Safety Considerations: Aminoethyl derivatives like the target compound require stringent handling protocols (e.g., ventilation, PPE) to mitigate risks of respiratory or dermal irritation, as noted for structurally related amines .

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